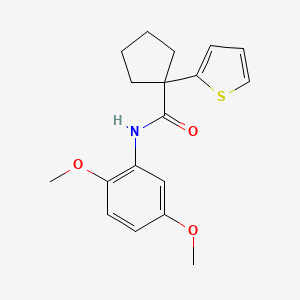

N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

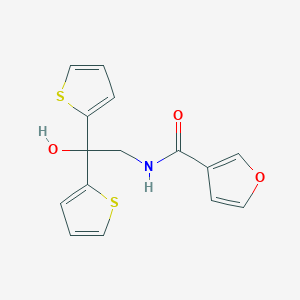

The synthesis of various thiophene-containing compounds has been explored in the provided studies. For instance, one study describes the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . Another study reports the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a detailed synthesis route for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . Additionally, the synthesis of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide via the Gewald reaction and its acid chloride derivatives has been documented . The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was achieved by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Lastly, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and a series of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been described .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. Single crystal X-ray diffraction studies were conducted for some compounds, revealing details such as the chair conformation of the cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . The crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was found to be stabilized by hydrogen bonds . Hirshfeld surface analysis was used to determine the significant contributions to the crystal packing in some cases .

Chemical Reactions Analysis

The studies provided do not detail extensive chemical reactions involving the synthesized compounds. However, the reactivity of these compounds with DNA bases was computationally examined for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, suggesting potential interactions with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR . Computational methods, including density functional theory (DFT), were applied to investigate the electronic properties and charge transfer interactions . The antimicrobial and antioxidant activities of some compounds were evaluated, demonstrating significant biological properties .

Case Studies

The antimicrobial activity of the synthesized compounds was a focus in several studies. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed significant activity against Gram-positive and Gram-negative bacteria, as well as yeasts . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide exhibited effective antibacterial activity and was also investigated for its binding with a lung cancer protein through molecular docking studies . The anti-inflammatory and antioxidant activities of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were compared to standard drugs like ibuprofen and ascorbic acid .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Compounds with similar structures, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been synthesized and analyzed for their crystal structures. These studies provide insights into the molecular configurations, crystallization behaviors, and potential interactions within materials, paving the way for the design of new molecules with tailored properties (Prabhuswamy et al., 2016).

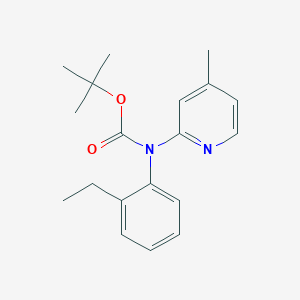

Copper-catalyzed Reactions

- Research into ligands for copper-catalyzed amination of aryl halides to primary(hetero)aryl amines has led to the discovery of N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide as a new ligand. Such findings are critical for developing efficient, mild conditions for synthesizing a wide range of primary amines, which are valuable in pharmaceuticals and materials science (Jiang et al., 2020).

Antimicrobial and Antitumor Activities

- The exploration of thiophene derivatives, including compounds with a thiophene-2-carboxamide moiety, has shown promising antimicrobial and antitumor activities. These studies highlight the potential of such compounds in developing new therapeutic agents, indicating the significance of structural diversity in drug discovery (Talupur et al., 2021).

Photostabilization of Polymers

- New thiophenes have been synthesized and evaluated as photostabilizers for poly(vinyl chloride) (PVC), demonstrating the utility of such compounds in enhancing the durability and lifespan of PVC materials. This research contributes to the development of more sustainable and long-lasting polymer products (Balakit et al., 2015).

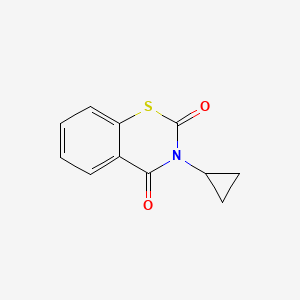

Copper-catalyzed Intramolecular Cyclization

- The copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas, utilizing novel ligands, leads to the synthesis of N-benzothiazol-2-yl-amides. This process illustrates the versatility of copper catalysis in organic synthesis, enabling the creation of complex molecules with potential applications in various chemical sectors (Wang et al., 2008).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-13-7-8-15(22-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZPEBRQDMGJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)